![molecular formula C12H11BrN2O4 B1520330 3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1179591-56-0](/img/structure/B1520330.png)
3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Overview
Description
“3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid” is a chemical compound with the molecular formula C12H11BrN2O4 . It has a molecular weight of 327.13 .
Molecular Structure Analysis
The molecular structure of “3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid” consists of a 1,3,4-oxadiazole ring attached to a propanoic acid group and a 2-bromo-5-methoxyphenyl group .Scientific Research Applications
Antioxidant Properties
Research on bromophenol derivatives, closely related to the structure of 3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid, has highlighted their potential as natural antioxidants. For instance, Li et al. (2011) isolated various bromophenols from marine algae, some exhibiting strong antioxidant activities comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests a promising avenue for employing similar compounds in food preservation or pharmaceuticals to combat oxidative stress (Li et al., 2011).
Corrosion Inhibition
The structural analogs of 3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid, particularly those containing the oxadiazole ring, have been investigated for their corrosion inhibition properties. Bouklah et al. (2006) demonstrated that such compounds could significantly inhibit steel corrosion in sulfuric acid media, suggesting potential applications in industrial corrosion protection (Bouklah et al., 2006).
Optical and Electronic Applications
Compounds with the 1,3,4-oxadiazole structure have shown promise in optoelectronic applications. Chandrakantha et al. (2011) synthesized derivatives containing this moiety, discovering that certain compounds exhibited optical limiting behavior, useful in protecting eyes and optical sensors from damage caused by intense light sources (Chandrakantha et al., 2011).
Cancer Research and Photodynamic Therapy
The potential use of related compounds in cancer research and photodynamic therapy has been explored. Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative, which showed high singlet oxygen quantum yield, a critical property for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antimicrobial and Anti-Inflammatory Applications
Husain et al. (2009) described the synthesis of oxadiazole derivatives with significant anti-inflammatory and analgesic activities, and their potential as safer alternatives for treating inflammation and pain (Husain et al., 2009).
properties
IUPAC Name |
3-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-18-7-2-3-9(13)8(6-7)12-15-14-10(19-12)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDPXWTXLOTKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NN=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520250.png)
![2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1520251.png)

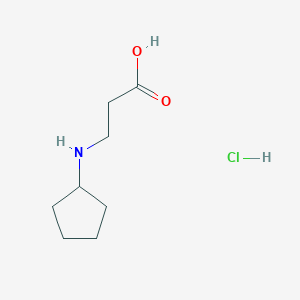
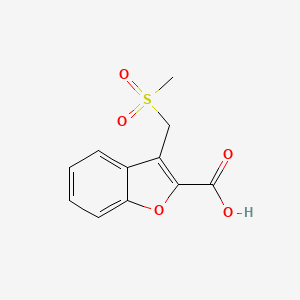
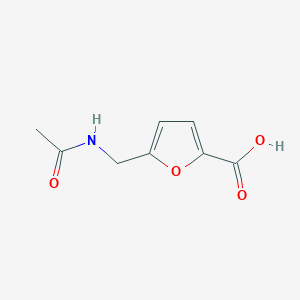
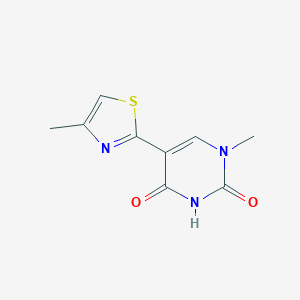
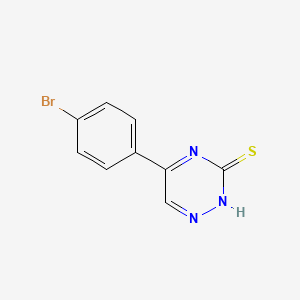
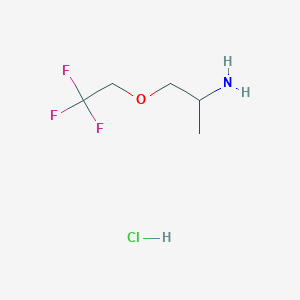
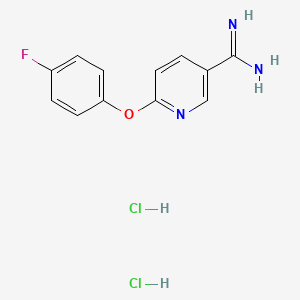
![Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1520268.png)
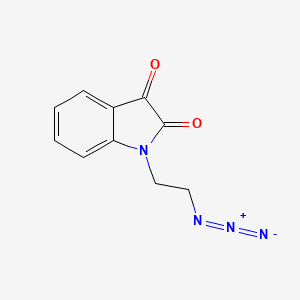
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520270.png)